molecular formula C26H25ClN2O3 B602558 Tolvaptan-d7

Tolvaptan-d7

Cat. No.: B602558
M. Wt: 456.0 g/mol
InChI Key: GYHCTFXIZSNGJT-FFQSSJIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolvaptan-d7 is a deuterium-labeled form of Tolvaptan, a selective vasopressin V2 receptor antagonist. Tolvaptan is primarily used to treat conditions such as hyponatremia associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to track the drug’s behavior in the body .

Mechanism of Action

Target of Action

Tolvaptan-d7, like its parent compound Tolvaptan, is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2R) . The V2R is predominantly expressed in regions prone to cyst formation, particularly the renal collecting duct and the thick ascending limb . It plays a crucial role in the regulation of water balance in the body .

Mode of Action

This compound interacts with its target, the V2R, by competitively inhibiting the binding of the natural hormone vasopressin . This inhibition prevents the insertion of water channels (aquaporins) into the walls of the renal collecting ducts, thereby reducing water reabsorption and leading to an increase in urine volume without significant electrolyte loss . This process is known as aquaresis .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the cyclic adenosine monophosphate (cAMP) signaling pathway . Normally, when vasopressin binds to the V2R, it triggers an increase in cAMP concentration. Elevated cAMP levels stimulate excessive cell proliferation and abnormal fluid secretion, facilitating cyst formation and enlargement, and the subsequent decline of renal function . By inhibiting V2R, this compound interrupts this cAMP-mediated signaling pathway, slowing down cyst formation and progression .

Pharmacokinetics

The pharmacokinetic properties of this compound are expected to be similar to those of Tolvaptan. Tolvaptan is absorbed orally with a bioavailability of approximately 40% . It is highly protein-bound (99%) and is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of Tolvaptan is approximately 12 hours . These properties influence the drug’s bioavailability and dosage regimen .

Result of Action

The molecular and cellular effects of this compound action include a decrease in urine osmolality and an increase in free water clearance . At the cellular level, this compound has been shown to inhibit cell cycle progression and induce apoptosis. It also reduces cell invasiveness, particularly anchorage-independent growth and the activity of collagenases type IV .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-administration with moderate to potent CYP3A4 inhibitors and inducers should be avoided due to potential drug interactions . Furthermore, the presence of certain diseases, such as liver disease, can affect the safety and efficacy of this compound . Therefore, it is crucial to consider these factors when administering this compound.

Biochemical Analysis

Biochemical Properties

Tolvaptan-d7, like Tolvaptan, is believed to interact with the vasopressin V2 receptor (V2R), a G protein-coupled receptor . Key residues involved in this interaction include R181, Y205, F287, F178 . These interactions are crucial for the drug’s function as they allow this compound to inhibit the binding of vasopressin to the V2 receptor, thereby inhibiting AVP-induced platelet aggregation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cell proliferation in vitro in cells from kidney, liver and small-cell lung cancer . In addition, this compound treatment has been associated with reduced oxidative stress levels in ADPKD patients .

Molecular Mechanism

This compound functions as a selective, competitive vasopressin receptor 2 antagonist . It binds to the V2 receptor, blocking the binding of vasopressin. This prevents the activation of the receptor and the subsequent increase in cyclic adenosine monophosphate (cAMP) concentration . This mechanism of action is crucial for its therapeutic effects in conditions like hyponatremia and ADPKD.

Temporal Effects in Laboratory Settings

In rat models with acute and chronic hyponatremia, this compound improved hyponatremia, resulting in the prevention of death, and improved organ water retention . Furthermore, the therapeutic efficacy of this compound remained constant throughout a study period of 4 weeks, although its effects were more pronounced on the first day of treatment .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dose-dependent effects. For instance, rats treated with repeated oral administrations of this compound produced dose-dependent aquaresis (i.e., increased urine volume and decreased urine osmolality), which resulted in a gradual increase in plasma sodium concentration .

Metabolic Pathways

This compound, like Tolvaptan, is believed to interrupt the cAMP-mediated signaling pathway through V2R inhibition . This can slow down cyst formation and progression in conditions like ADPKD .

Transport and Distribution

This compound is rapidly absorbed and extensively distributed to all tissues in rats . The radioactivity levels were greatest in the gastrointestinal tract and liver, though the levels in the cerebrum, cerebellum and medulla oblongata were low .

Subcellular Localization

The exact subcellular localization of this compound is not clearly defined in the literature. Given that it is a V2 receptor antagonist, it is likely to be localized at the cell membrane where the V2 receptor is predominantly found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolvaptan-d7 involves the incorporation of deuterium atoms into the Tolvaptan molecule. The process typically starts with the synthesis of the intermediate compounds, followed by the introduction of deuterium. One common method involves the use of deuterated reagents in the reaction steps to replace hydrogen atoms with deuterium. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of deuterated solvents and reagents is optimized to minimize costs and maximize yield. Quality control measures, including HPLC and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Tolvaptan-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Tolvaptan-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Lixivaptan: Another vasopressin V2 receptor antagonist used for similar indications.

    Conivaptan: A non-selective vasopressin receptor antagonist that targets both V1a and V2 receptors.

Uniqueness of Tolvaptan-d7

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms help in tracking the drug’s behavior in the body more accurately compared to non-labeled compounds. Additionally, this compound’s selective antagonism of the V2 receptor makes it a valuable tool in studying the specific effects of vasopressin receptor blockade .

Properties

IUPAC Name

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHCTFXIZSNGJT-FFQSSJIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Tolvaptan-d7 used as an internal standard in the analysis of Tolvaptan in biological samples?

A1: this compound, a deuterated form of Tolvaptan, is used as an internal standard due to its similar chemical behavior to the analyte, Tolvaptan. [] This similarity is crucial during sample preparation and analysis. Both Tolvaptan and this compound will be similarly affected by matrix effects, extraction recoveries, and ionization efficiency. By comparing the signal response of Tolvaptan to the known concentration of this compound, researchers can achieve more accurate and reliable quantification of Tolvaptan in complex biological matrices like plasma.

Q2: What are the advantages of the developed LC-ESI-MS/MS method for Tolvaptan analysis described in the research paper?

A2: The research highlights several advantages of their developed LC-ESI-MS/MS method for analyzing Tolvaptan in human plasma: []

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